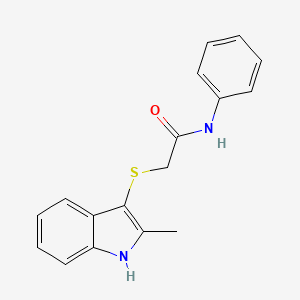

2-((2-methyl-1H-indol-3-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is a chemical compound with the empirical formula C11H14N2S and a molecular weight of 206.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is Cc1[nH]c2ccccc2c1SCCN . The InChI is 1S/C11H14N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3 .Physical And Chemical Properties Analysis

The predicted boiling point of “2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is 383.0±37.0 °C and the predicted density is 1.21±0.1 g/cm3 . The predicted pKa is 16?±.0.30 .Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as the compound , have been used as biologically active compounds for the treatment of various health conditions . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives have demonstrated antiviral activity. For instance, certain indole-based compounds have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties, making them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

The anticancer activity of indole derivatives has been a significant area of research. Some compounds have shown potential in inducing cell apoptosis (programmed cell death), which is a crucial mechanism in cancer treatment .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity, suggesting their potential use in the treatment of tuberculosis .

Antidiabetic Activity

Some indole derivatives have shown antidiabetic activity, indicating their potential use in the management of diabetes .

Antimalarial Activity

Indole derivatives have also been found to possess antimalarial activity, making them potential candidates for the development of new antimalarial drugs .

Mechanism of Action

Target of Action

The primary targets of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide are cyclooxygenases (COX) . These are key functional proteins involved in the synthesis of prostanoids, which play a significant role in inflammation and pain .

Mode of Action

The compound interacts with its targets, the cyclooxygenases, through hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 . These interactions stabilize the compound in the active center of COX-2 .

Biochemical Pathways

The inhibition of cyclooxygenases by 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide affects the synthesis of prostanoids, leading to a reduction in inflammation and pain . This is similar to the action of well-known COX inhibitors like aspirin and ibuprofen .

Result of Action

The result of the action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide is the reduction of inflammation and pain . This is achieved through the inhibition of cyclooxygenases and the subsequent decrease in the synthesis of prostanoids .

properties

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJYPMDLONVDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2970454.png)

![N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2970455.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2970459.png)

![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)

![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea](/img/structure/B2970469.png)

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)